molecular formula C25H17F2N5O3S B1684000 Omipalisib CAS No. 1086062-66-9

Omipalisib

Cat. No. B1684000
M. Wt: 505.5 g/mol
InChI Key: CGBJSGAELGCMKE-UHFFFAOYSA-N
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Description

Omipalisib (also known as GSK2126458) is a potent dual PI3K/mTOR inhibitor . It has been reported to exhibit anti-tumor effects in several types of cancers . More than 50% of acute myeloid leukemia (AML) patients display a hyperactivation of PI3K/AKT/mTOR signaling .


Synthesis Analysis

Omipalisib has been found to inhibit PI3K/AKT/mTOR signaling and induce cell cycle arrest at the G0/G1 phase . It also suppresses mitochondrial respiration and biogenesis . Furthermore, omipalisib downregulates several genes associated with serine, glycine, threonine, and glutathione metabolism, and decreases their protein and glutathione levels .


Molecular Structure Analysis

The molecular formula of Omipalisib is C25H17F2N5O3S . It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines .


Chemical Reactions Analysis

Omipalisib has been found to suppress de novo serine synthesis, the folate/methionine cycle, and glutathione metabolism . In vitro experiments confirmed the suppressive function of omipalisib on the activation of DNA-PKcs induced by X-ray and doxorubicin administration .


Physical And Chemical Properties Analysis

Omipalisib has a molecular weight of 505.5 g/mol . It is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity .

Scientific Research Applications

1. Treatment of Idiopathic Pulmonary Fibrosis

Omipalisib has been explored as a treatment for idiopathic pulmonary fibrosis (IPF), a chronic and typically lethal disease marked by progressive scarring of the lungs. In a study by Lukey et al. (2019), omipalisib demonstrated tolerability in subjects with IPF. This research highlighted its potential for systemic and lung-specific target engagement, which could be crucial for managing IPF.

2. Impact on Neurocutaneous Melanocytosis

Omipalisib has shown efficacy in reducing clonogenic growth in cells derived from neurocutaneous melanocytosis (NCM) lesions, as found by Basu et al. (2018). This condition, often associated with proliferative lesions, could benefit from omipalisib’s action in inhibiting the growth of potentially malignant cells.

3. Use in Esophageal Squamous Cell Carcinoma

A study by Zhu et al. (2020) demonstrated omipalisib's effectiveness against esophageal squamous cell carcinoma (ESCC), a severe digestive tract malignancy. This research provided insights into its mechanism of action, including the inhibition of cell proliferation and disruption of key signaling pathways.

4. Effect on Liver Fibrogenesis

Omipalisib has been studied for its anti-fibrotic properties, particularly in liver fibrosis. Gore et al. (2019) explored its impact on fibrogenesis using ex vivo models of murine and human liver, finding significant suppression of fibrosis-related genes and proteins.

5. Antineoplastic Activity

Omipalisib has potential antineoplastic activity, particularly in inhibiting the PI3K/mTOR pathway crucial in tumor cell regulation and survival. This aspect was outlined in a definition paper from 2020, shedding light on its broader implications in cancer treatment.

6. Impact on Acute Myeloid Leukemia

Research by Lin et al. (2021) investigated the effects of omipalisib on acute myeloid leukemia (AML). The study revealed that omipalisib could significantly alter serine and glycine metabolism in AML cells, indicating a novel therapeutic approach for this malignancy.

Safety And Hazards

Omipalisib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Omipalisib has shown potential as a novel therapeutic agent in AML treatment . In vivo experiments revealed that omipalisib significantly inhibited tumor growth and prolonged mouse survival without weight loss . These results highlight the multifaceted anti-leukemic effect of omipalisib .

properties

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148604
Record name GSK-2126458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omipalisib

CAS RN

1086062-66-9
Record name Omipalisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omipalisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omipalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name GSK-2126458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OMIPALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 6-bromo-4-(4-pyridazinyl)quinoline (4.8 g, 16.78 mmol), bis(pinacolato)diboron (4.69 g, 18.45 mmol), PdCl2(dppf)-CH2Cl2 (530 mg, 0.649 mmol) and potassium acetate (3.29 g, 33.6 mmol) in anhydrous 1,4-dioxane (120 ml) was heated at 100° C. for 3 h. The complete disappearance of the starting bromide was observed by LCMS. The reaction was then treated with N-[5-bromo-2-(methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide (6.68 g, 17.61 mmol) and another portion of PdCl2(dppf)-CH2Cl2 (550 mg, 0.673 mmol), then heated at 110° C. for 16 h. The reaction was allowed to cool to room temperature, filtered, and concentrated. Purification of the residue by chromatography (Analogix; 5% MeOH/5% CH2Cl2/90% EtOAC) gave 6.5 g (76%) desired product. MS (ES)+ m/e 505.9 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.68 g
Type
reactant
Reaction Step Three
Quantity
550 mg
Type
catalyst
Reaction Step Four
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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